5-[[2,5-Dimethyl-1-(2-methyl-4-nitrophenyl)pyrrol-3-yl]methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione
Description
The compound "5-[[2,5-Dimethyl-1-(2-methyl-4-nitrophenyl)pyrrol-3-yl]methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione" is a structurally complex heterocyclic molecule featuring a pyrrole ring substituted with methyl and nitrophenyl groups, conjugated to a 1,3-diazinane-trione core.
Properties
IUPAC Name |
5-[[2,5-dimethyl-1-(2-methyl-4-nitrophenyl)pyrrol-3-yl]methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O5/c1-11-8-15(24(28)29)6-7-17(11)23-12(2)9-14(13(23)3)10-16-18(25)21(4)20(27)22(5)19(16)26/h6-10H,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTXFVPDHAQSPFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=C(C=C(C=C2)[N+](=O)[O-])C)C)C=C3C(=O)N(C(=O)N(C3=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801106708 | |
| Record name | 5-[[2,5-Dimethyl-1-(2-methyl-4-nitrophenyl)-1H-pyrrol-3-yl]methylene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801106708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
396.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
428835-90-9 | |
| Record name | 5-[[2,5-Dimethyl-1-(2-methyl-4-nitrophenyl)-1H-pyrrol-3-yl]methylene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=428835-90-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-[[2,5-Dimethyl-1-(2-methyl-4-nitrophenyl)-1H-pyrrol-3-yl]methylene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801106708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[[2,5-Dimethyl-1-(2-methyl-4-nitrophenyl)pyrrol-3-yl]methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione typically involves multi-step organic reactions. The starting materials often include 2,5-dimethylpyrrole and 2-methyl-4-nitrobenzaldehyde. The key steps in the synthesis may involve:
Condensation Reaction: The initial step involves the condensation of 2,5-dimethylpyrrole with 2-methyl-4-nitrobenzaldehyde to form an intermediate.
Cyclization: The intermediate undergoes cyclization to form the pyrrole ring structure.
Functional Group Modification: Further modifications are made to introduce the diazinane trione moiety.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the nitro group, converting it to an amine group.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyrrole ring or the diazinane trione moiety are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-2,5-dione derivatives, while reduction can produce amine-substituted compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. Researchers can study these derivatives to develop new therapeutic agents.
Medicine
In medicinal chemistry, the compound can be investigated for its potential as a drug candidate. Its ability to interact with biological targets makes it a promising lead compound for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence. It can also be used in the production of dyes and pigments.
Mechanism of Action
The mechanism of action of 5-[[2,5-Dimethyl-1-(2-methyl-4-nitrophenyl)pyrrol-3-yl]methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include signal transduction pathways or metabolic pathways, depending on the biological context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares key functional groups with several classes of heterocycles, enabling comparisons based on substituent effects, synthetic routes, and spectral characteristics:
Nitrophenyl-Substituted Heterocycles
- Example: Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (1l) Structural Similarities: Both compounds incorporate a nitrophenyl group and a fused heterocyclic system. The nitro group in 1l enhances stability and influences π-π stacking interactions. Spectral Data: Compound 1l was characterized via $ ^1H $ NMR (δ 1.23–7.85 ppm), $ ^{13}C $ NMR (δ 14.9–162.1 ppm), and HRMS (ESI), methodologies applicable to the target compound .
Pyrrole and Diazinane Derivatives
- Example: 5-Amino-3-hydroxy-1H-pyrazol-1-yl)(2,4-diamino-3-cyanothiophene-5-yl)methanone (7a) Structural Similarities: Both compounds feature a substituted pyrrole/pyrazole core. The methylidene bridge in the target compound may confer greater conjugation compared to 7a’s ketone linkage.
Data Tables: Structural and Spectral Comparisons
Research Findings and Limitations
- Synthetic Challenges : The nitrophenyl and methylidene groups in the target compound may complicate crystallization, necessitating advanced refinement tools like SHELXL or WinGX for structural analysis .
- Spectroscopic Insights : The conjugated system likely produces distinct UV-Vis absorption bands, akin to compound 1l’s π→π* transitions .
- Limitations : Direct comparisons are constrained by the absence of published data on the target compound’s synthesis, bioactivity, or stability.
Biological Activity
5-[[2,5-Dimethyl-1-(2-methyl-4-nitrophenyl)pyrrol-3-yl]methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione is a complex organic compound with potential biological activities. Its structure features a diazinane core, functionalized with a pyrrole moiety and various substituents including nitrophenyl groups. Understanding its biological activity is crucial for exploring its potential applications in pharmaceuticals and other fields.
Structural Characteristics
The compound has a molecular formula of CHNO and a molecular weight of approximately 396.4 g/mol. The presence of multiple methyl groups and a nitrophenyl group enhances its reactivity and potential biological interactions.
Research indicates that compounds with similar structures often exhibit significant biological activities such as:
- Antimicrobial Activity : Compounds in this class have shown effectiveness against various microbial strains.
- Antioxidant Properties : Similar structures have been linked to antioxidant effects which can mitigate oxidative stress in biological systems.
- Anti-inflammatory Effects : Certain derivatives demonstrate the ability to reduce inflammation, making them candidates for treating inflammatory diseases.
Comparative Analysis
A comparative analysis of structurally related compounds reveals the unique biological activity of this compound. The following table summarizes key features:
| Compound Name | Structure Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| 1,3-Dimethyl-5-(4-nitrophenyl)methylidene-1,3-diazinane-2,4,6-trione | Similar diazinane core | Antimicrobial activity | Different substituents leading to varied activity |
| 5-Ethyl-1,3-diazinane-2,4,6-trione | Ethyl group instead of methyl | Anticancer properties | Simpler structure |
| 5-Benzylidene-1,3-dimethyl-1,3-diazinane-2,4,6-trione | Benzylidene substitution | Potential enzyme inhibition | Aromatic substitution enhances stability |
The unique combination of substituents in this compound contributes to its distinct biological activities compared to these similar compounds .
Research Findings
Recent studies have focused on the docking simulations and computational analyses of similar compounds. For instance:
- Molecular Docking Studies : These studies indicate that compounds with nitro groups exhibit enhanced binding affinities to specific biological targets. This suggests that the presence of the nitrophenyl moiety in our compound may enhance its pharmacological potential .
- Electrophilic Nature : The presence of the nitro groups has been associated with electrophilic substitution reactions that could lead to diverse biological activities .
Q & A
Q. Q1: What are the primary synthetic pathways for synthesizing this compound, and how can reaction conditions be optimized?
A: The compound’s core structure suggests a multi-step synthesis involving condensation reactions between substituted pyrrole and diazinane precursors. A common approach for analogous compounds involves Claisen–Schmidt condensations or Michael additions under basic or acidic conditions . Optimization can employ Design of Experiments (DOE) methodologies, such as factorial designs, to assess variables like temperature, solvent polarity, and catalyst loading. For example, ethanol or methanol under reflux with a base (e.g., piperidine) may enhance yield . Statistical tools like response surface methodology (RSM) can minimize trial-and-error approaches .
Q. Q2: What spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?
A: Key techniques include:
- 1H/13C NMR : To confirm substitution patterns (e.g., nitrophenyl protons at δ 7.5–8.5 ppm, methyl groups at δ 1.2–2.5 ppm) and assess conjugation via chemical shifts .
- FTIR : To verify carbonyl stretches (C=O at ~1700 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹ and ~1350 cm⁻¹) .
- HRMS : For exact mass validation (e.g., molecular ion peaks matching C₂₁H₂₁N₅O₆) .
Advanced Research Questions
Q. Q3: How can crystallographic data resolve contradictions between spectroscopic and computational structural predictions?
A: Single-crystal X-ray diffraction (SCXRD) using SHELXL (for refinement) and ORTEP-3 (for visualization) provides unambiguous bond lengths, angles, and torsion angles, critical for validating computationally predicted geometries (e.g., DFT-optimized structures) . Discrepancies may arise from dynamic effects in solution (NMR) versus static solid-state (SCXRD) data. For example, non-planar conformations in crystallography vs. averaged NMR signals .
Q. Q4: What experimental and computational strategies are effective for elucidating reaction mechanisms involving this compound?
A:
- Isotopic Labeling : Track substituent migration during condensation using deuterated or ¹³C-labeled reagents .
- DFT Calculations : Map energy profiles for intermediates (e.g., enolate formation during Michael addition) using Gaussian or ORCA software .
- Kinetic Studies : Monitor reaction progress via in situ IR or HPLC to identify rate-determining steps .
Q. Q5: How can polymorphism or solvatomorphism impact the compound’s physicochemical properties, and how are these forms characterized?
A: Polymorphs may differ in solubility, stability, or bioavailability. Techniques include:
Q. Q6: What advanced separation techniques are suitable for purifying this compound from complex reaction mixtures?
A:
- HPLC with Chiral Columns : For enantiomeric resolution if asymmetric synthesis is involved.
- Countercurrent Chromatography (CCC) : For polar byproducts .
- Membrane Filtration : For nanoscale impurities .
Data Contradiction Analysis
Q. Q7: How should researchers address discrepancies between theoretical (computational) and experimental (spectroscopic/crystallographic) data?
A:
- Validate Computational Models : Ensure basis sets (e.g., B3LYP/6-311++G**) match experimental conditions (solvent, temperature) .
- Dynamic Effects : NMR may average conformers, while SCXRD captures a single state. Use variable-temperature NMR or molecular dynamics simulations .
- Error Analysis : Quantify uncertainties in crystallographic refinement (e.g., R-factors in SHELXL) .
Methodological Resources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
